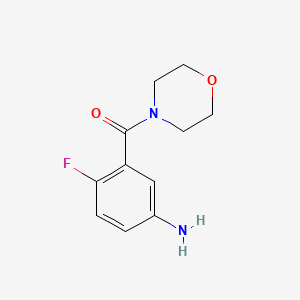

(5-Amino-2-fluorophenyl)(morpholino)methanone

CAS No.: 752243-42-8

Cat. No.: VC6158496

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 752243-42-8 |

|---|---|

| Molecular Formula | C11H13FN2O2 |

| Molecular Weight | 224.235 |

| IUPAC Name | (5-amino-2-fluorophenyl)-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C11H13FN2O2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 |

| Standard InChI Key | GJYXSBFPHQLUOC-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)C2=C(C=CC(=C2)N)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 5-amino-2-fluorophenyl group linked to a morpholine ring via a ketone bridge. Its IUPAC name, (5-amino-2-fluorophenyl)-morpholin-4-ylmethanone, reflects this arrangement. The SMILES notation (C1COCCN1C(=O)C2=C(C=CC(=C2)N)F) and InChI key (GJYXSBFPHQLUOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃FN₂O₂ |

| Molecular Weight | 224.235 g/mol |

| XLogP3 | 1.2 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The presence of both electron-withdrawing (fluorine) and electron-donating (amino) groups on the aromatic ring creates a polarized electronic environment, which may influence reactivity and intermolecular interactions .

Synthesis and Structural Characterization

-

Acylation: Reacting 5-amino-2-fluorobenzoic acid with thionyl chloride to form the acyl chloride.

-

Coupling: Treating the acyl chloride with morpholine in the presence of a base (e.g., triethylamine).

Spectroscopic characterization would likely involve:

-

¹H NMR: Signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine CH₂ groups).

-

¹³C NMR: A carbonyl peak near δ 170 ppm and aromatic carbons between δ 110–150 ppm .

Computational Insights and Material Science Applications

Density functional theory (DFT) studies on similar compounds reveal:

-

Frontier Orbital Energies: HOMO-LUMO gaps (ΔEg) of 3.2–4.1 eV, indicating moderate reactivity .

-

Nonlinear Optical (NLO) Properties: Hyperpolarizability values (β₀) up to 1.5 × 10⁻³⁰ esu, suggesting utility in photonic devices .

The electron-deficient aromatic ring and morpholine’s electron-rich oxygen could facilitate charge-transfer interactions, relevant for organic semiconductors.

Challenges and Future Directions

Current limitations include:

-

Sparse Experimental Data: Only 1–2 suppliers list the compound, and it is often marked as discontinued .

-

Uncharacterized Solubility: Aqueous solubility remains unreported, hindering pharmacological profiling.

Future research should prioritize:

-

Synthetic Optimization: Developing scalable routes with >90% yield.

-

In Vitro Screening: Evaluating cytotoxicity, kinase inhibition, and antimicrobial activity.

-

Formulation Studies: Assessing stability under physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume